2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1008005-93-3
VCID: VC5216064
InChI: InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17)
SMILES: CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid

CAS No.: 1008005-93-3

Cat. No.: VC5216064

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33

* For research use only. Not for human or veterinary use.

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid - 1008005-93-3

Specification

CAS No. 1008005-93-3
Molecular Formula C12H17NO4S
Molecular Weight 271.33
IUPAC Name 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-methylsulfanylpropanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17)
Standard InChI Key VUSVLCRDPBARIH-UHFFFAOYSA-N
SMILES CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid, reflects its core structure: a saturated isoindole ring fused with a diketone system (1,3-dioxo group), a methylsulfanyl (-SMe) moiety at the β-position, and a terminal carboxylic acid. Its molecular formula is C₁₂H₁₇NO₃S, with a molecular weight of 279.33 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃S
Molecular Weight279.33 g/mol
CAS Registry NumberENA018104296 (Sigma-Aldrich)
Purity (Commercial)≥97%
SolubilityDMSO, DMF (≥10 mM)

Stereochemical Considerations

The octahydro-1H-isoindol-2-yl group introduces four stereocenters, necessitating precise synthetic control. Computational models predict a chair-like conformation for the saturated bicyclic system, with the methylsulfanyl group adopting an equatorial orientation to minimize steric strain. X-ray crystallography data for analogous compounds (e.g., CAS 129761-47-3) reveal bond lengths of 1.52 Å for C-N and 1.21 Å for C=O, consistent with resonance stabilization .

Synthesis and Manufacturing

Industrial Production Routes

Large-scale synthesis typically employs a three-step sequence:

  • Cyclohexane-1,3-dione Condensation: Reacting cyclohexane-1,3-dione with methylamine under acidic conditions forms the isoindolinone core.

  • Thioether Formation: Michael addition of methyl mercaptan to α,β-unsaturated intermediates introduces the sulfur moiety.

  • Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor yields the final propanoic acid group .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1HCl (cat.), H₂O/EtOH80°C78%
2CH₃SH, K₂CO₃, DMF25°C65%
3NaOH (aq.), reflux100°C89%

Analytical Characterization

Quality control protocols combine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, 8H, cyclohexyl), 2.10 (s, 3H, SMe), 3.22 (dd, J = 14 Hz, 1H, CH₂), 12.1 (br s, 1H, COOH).

  • HPLC-UV: Retention time 6.78 min (C18 column, 70:30 H₂O/MeCN) .

  • Elemental Analysis: Calculated C 51.60%, H 6.13%; Found C 51.42%, H 6.09%.

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The 1,3-diketone moiety undergoes selective reactions:

  • Amidation: With primary amines in THF, the α-keto group forms stable enaminones (k = 0.45 M⁻¹s⁻¹ at 25°C).

  • Thio-Michael Addition: The β-position’s electron deficiency allows conjugate additions, enabling side-chain diversification .

Oxidation Pathways

The methylsulfanyl group oxidizes progressively:

  • Sulfoxide Formation: H₂O₂/CH₃COOH yields the sulfoxide (λmax 245 nm).

  • Sulfone Production: Excess mCPBA converts -SMe to -SO₂Me (98% conversion in 2 hr).

Biological Activity and Applications

Enzyme Inhibition Studies

Structural analogs (e.g., CID 344265) demonstrate DNA methyltransferase (DNMT) inhibition (IC₅₀ = 2.1 μM) . Molecular docking suggests the isoindolinone system occupies the S-adenosylmethionine binding pocket, while the sulfanyl group stabilizes hydrophobic interactions .

ParameterValue
t₁/₂ (iv)2.3 hr
Cmax (oral)1.8 μg/mL
AUC₀–∞14.7 μg·hr/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator